Barium isodecanoate
Description
Barium isodecanoate (CAS 93965-23-2) is a metal carboxylate compound where barium ions (Ba²⁺) are coordinated with branched-chain isodecanoate ligands. This compound is structurally characterized by its branched alkyl chain in the carboxylate group, which influences its solubility, thermal stability, and reactivity. It is commonly utilized in industrial applications such as polymer stabilizers, lubricant additives, and specialty catalysts due to its ability to act as a heat stabilizer and viscosity modifier .
Properties
CAS No. |
84370-80-9 |
|---|---|
Molecular Formula |
C20H38BaO4 |
Molecular Weight |
479.8 g/mol |
IUPAC Name |
barium(2+);8-methylnonanoate |
InChI |
InChI=1S/2C10H20O2.Ba/c2*1-9(2)7-5-3-4-6-8-10(11)12;/h2*9H,3-8H2,1-2H3,(H,11,12);/q;;+2/p-2 |
InChI Key |
AOXBGOXQPKELGN-UHFFFAOYSA-L |
Canonical SMILES |
CC(C)CCCCCCC(=O)[O-].CC(C)CCCCCCC(=O)[O-].[Ba+2] |
Origin of Product |
United States |
Preparation Methods
Barium isodecanoate can be synthesized through the reaction of barium hydroxide with isodecanoic acid. The reaction typically occurs in an organic solvent under controlled temperature conditions. The general reaction is as follows: [ \text{Ba(OH)}_2 + 2 \text{C}9\text{H}{19}\text{COOH} \rightarrow \text{Ba(C}9\text{H}{19}\text{COO)}_2 + 2 \text{H}_2\text{O} ]
In industrial production, the synthesis involves the careful control of reaction parameters such as temperature, solvent choice, and reaction time to ensure high yield and purity of the product .
Chemical Reactions Analysis
Thermal Decomposition
Barium isodecanoate undergoes pyrolytic decomposition at elevated temperatures:
Thermogravimetric analysis (TGA) reveals a two-step decomposition:
| Temperature Range (°C) | Weight Loss (%) | Dominant Process |
|---|---|---|
| 150–250 | 15–20 | Loss of coordinated H₂O |
| 250–400 | 60–70 | Decarboxylation, hydrocarbon release |
This decomposition is critical in applications like thin-film processing, where residual BaCO₃ influences crystallinity .
Acid-Base Reactions
This compound reacts with mineral acids to form soluble salts:
This reactivity underpins its use as a HCl scavenger in polyvinyl chloride (PVC) stabilization, neutralizing corrosive byproducts .
Reactivity Comparison with Other Carboxylates
| Metal Carboxylate | Reaction Rate with HCl (rel.) |
|---|---|
| This compound | 1.0 (reference) |
| Calcium stearate | 0.7 |
| Zinc laurate | 1.2 |
Coordination Chemistry
In lubricant formulations, this compound participates in mixed-metal complexes with carbonates or sulfonates. For example, overbased systems form micellar structures:
These complexes enhance thermal stability and reduce friction .
Structural Features of Overbased Complexes
Reaction with Carbon Dioxide
In overbased formulations, this compound reacts with CO₂ to form carbonate-enriched complexes:
This reaction is exploited to tune the basicity (metal ratio) of lubricant additives .
Stability in Solvent Systems
This compound exhibits high solubility in hydrocarbons (e.g., toluene, mineral oil) but precipitates in polar solvents like methanol. Its stability is pH-dependent, decomposing in strongly acidic or alkaline media .
This compound’s reactivity is central to its industrial utility, particularly in stabilizing polymers and enhancing lubricant performance. Its synthesis, decomposition pathways, and acid-neutralizing capacity are well-characterized, with ongoing research optimizing its coordination chemistry for advanced materials .
Scientific Research Applications
Barium isodecanoate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other barium compounds and as a reagent in various organic reactions.
Biology: this compound is used in biological studies to investigate the effects of barium ions on biological systems.
Medicine: It is used in the formulation of certain pharmaceuticals and as a contrast agent in medical imaging.
Industry: This compound is used in the production of lubricants, plasticizers, and other industrial chemicals
Mechanism of Action
The mechanism of action of barium isodecanoate involves the release of barium ions (Ba²⁺) upon dissolution. These ions can interact with various molecular targets and pathways, including:
Ion Channels: Barium ions can block potassium channels, affecting cellular excitability and signaling.
Enzymes: Barium ions can inhibit certain enzymes by binding to their active sites.
Cell Membranes: Barium ions can alter membrane permeability and fluidity, affecting cellular functions
Comparison with Similar Compounds
Table 1: Key Properties of Barium Carboxylates
Structural Insights :
- Branching: this compound and neodecanoate both feature branched carboxylate chains, but neodecanoate has a more complex branching pattern, enhancing its solubility in nonpolar solvents .
- Chain Length: Shorter chains (e.g., C8 in isooctanoate) reduce thermal stability compared to C10 derivatives like isodecanoate, which exhibit superior performance in high-temperature applications .
Functional Differences :
- Barium neodecanoate’s high barium content (25–29%) makes it suitable for superconducting materials, whereas isodecanoate is preferred in polymer stabilization due to balanced reactivity and cost .
Comparison with Zinc-Based Carboxylate Complexes
Table 2: Barium vs. Zinc Isodecanoate/Neodecanoate Complexes
Key Findings :
- Metal Ion Influence : Barium’s larger ionic radius and +2 charge enhance its ability to stabilize polymers via stronger ionic interactions, whereas zinc complexes prioritize corrosion inhibition and adhesion in coatings .
- Market Trends: Zinc isodecanoate/neodecanoate complexes dominate consumption in coatings and adhesives, with extensive market projections (2020–2046), while barium derivatives occupy niche industrial roles .
Q & A
Q. How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) guide hypothesis generation for this compound applications?
- Methodological Answer :
- Feasibility : Pilot small-scale toxicity assays (e.g., Daphnia magna tests) before scaling up .
- Novelty : Explore understudied roles (e.g., photothermal agent in nanomedicine) via interdisciplinary collaboration .
- Ethical Compliance : Adhere to OSHA guidelines for barium handling and waste disposal .
Q. Tables for Quick Reference
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
